(3R,5S)-piperidine-3,5-diol hydrochloride
Description
Properties
IUPAC Name |
(3S,5R)-piperidine-3,5-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQNKGWCODIJN-JEVYUYNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375204-12-8 | |
| Record name | (3R,5S)-piperidine-3,5-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chemoenzymatic Synthesis and Diastereoselective Acetylation
A prominent method involves the chemoenzymatic transformation of N-benzylglycinate derivatives to obtain 3,5-dioxygenated piperidines. This approach yields a mixture of cis and trans isomers, which can be selectively converted into the desired (3R,5S)-cis diacetate with excellent diastereoselectivity using ruthenium-catalyzed reactions. Subsequent hydrolysis delivers the cis-piperidine diol, which corresponds to the (3R,5S) stereochemistry.
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- Starting from N-benzylglycinate, five-step chemoenzymatic synthesis produces a racemic mixture of 3,5-piperidine diols.
- Ru-catalyzed dynamic kinetic asymmetric transformation (DYKAT) converts the mixture into cis-(3R,5S)-diacetate with high yield and selectivity.
- Hydrolysis of the diacetate yields the cis-(3R,5S)-piperidine-3,5-diol.
-
- High diastereoselectivity and yields are reported, with the cis-diacetate obtained efficiently.
This method is notable for its ability to control stereochemistry and produce pharmaceutically relevant enantiomers.
Formation of Hydrochloride Salt
The hydrochloride salt of (3R,5S)-piperidine-3,5-diol is typically prepared by treating the free base with hydrochloric acid under controlled conditions.
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- Dissolve the free base in an appropriate solvent such as ethanol.
- Add 5N hydrochloric acid in 2-propanol or aqueous solution.
- Evaporate the solvent under reduced pressure.
- Co-evaporate with ethanol to remove residual acid.
- Recrystallize the crude hydrochloride salt from ethanol or acetone to obtain pure (3R,5S)-piperidine-3,5-diol hydrochloride.
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- Chromatographic purification can be applied if needed, using silica gel with methanol/ammonium hydroxide mixtures.
- Alternatively, crystallization is preferred to avoid conversion back to free base.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chemoenzymatic synthesis | N-benzylglycinate derivatives | Enzymes, Ru catalyst | Multi-step, mild temperatures | High | Excellent diastereoselectivity |
| Catalytic hydrogenation | Benzyl-protected piperidine diol | Pd(OH)₂, H₂ | 45 °C, 45 psi H₂, MeOH solvent | ~80.6 | Removes benzyl protecting group |
| Hydrochloride salt formation | Free base piperidine-3,5-diol | HCl in 2-PrOH or aqueous solution | Room temp, evaporation, recrystallization | - | Converts free base to stable salt form |
| Organometallic cyclization | β-aminoalkyl zinc iodides | Cu catalyst, NaH | Various, controlled cyclization | 55-85 | For related substituted piperidines |
Research Findings and Practical Considerations
- The chemoenzymatic approach is advantageous for obtaining high optical purity and diastereoselectivity, critical for pharmaceutical applications.
- Catalytic hydrogenation is a robust and scalable method for deprotection and obtaining the diol free base.
- Conversion to the hydrochloride salt improves compound stability and handling.
- Organometallic methods provide alternative routes for complex substituted piperidines but require more specialized conditions.
- Purification by crystallization is preferred for salt forms to maintain stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-piperidine-3,5-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different piperidine derivatives with varying degrees of saturation.
Scientific Research Applications
(3R,5S)-piperidine-3,5-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of (3R,5S)-piperidine-3,5-diol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Key Findings :
- The (3R,5S) configuration is critical for specific receptor interactions, unlike the meso compound, which lacks enantiomeric purity and exhibits divergent reactivity .
- (3S,5S)-Piperidine-3,5-diol HCl shows altered solubility due to stereochemical packing differences .
Functional Group Modifications
Key Findings :
Key Findings :
- Phenoxy-substituted piperidine hydrochlorides (e.g., 3-[2-(...)-Piperidine HCl) require stricter storage (2–8°C) due to higher hygroscopicity .
Biological Activity
(3R,5S)-piperidine-3,5-diol hydrochloride is a chiral piperidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its involvement in enzyme inhibition and receptor binding, making it a valuable subject for research in pharmacology and drug development.
Chemical Structure:
- IUPAC Name: (3R,5S)-piperidine-3,5-diol hydrochloride
- Molecular Formula: C5H12ClN2O2
- CAS Number: 1375204-12-8
Synthesis Methods:
The synthesis of (3R,5S)-piperidine-3,5-diol hydrochloride typically involves the reduction of piperidinone intermediates. A common method employs phenylsilane as a reducing agent in the presence of an iron complex catalyst, allowing for controlled cyclization under specific conditions .
The biological activity of (3R,5S)-piperidine-3,5-diol hydrochloride is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. The compound's mechanism involves binding to these targets, which leads to modulation of their activity and subsequent physiological responses. This interaction is crucial for its potential therapeutic applications .
Enzyme Inhibition
(3R,5S)-piperidine-3,5-diol hydrochloride has shown promise in inhibiting specific enzymes that are pivotal in various biological pathways. For instance:
- Enzyme Targets: The compound has been studied for its inhibitory effects on enzymes involved in metabolic processes and signal transduction pathways.
- Case Study Example: Research indicates that derivatives of piperidine can inhibit the activity of certain kinases and proteases, which are critical in cancer progression and other diseases .
Receptor Binding
The compound also exhibits binding affinity towards several receptors:
- Receptor Targets: It interacts with neurotransmitter receptors and other important biological receptors.
- Therapeutic Implications: This receptor binding capability suggests potential uses in treating neurological disorders and modulating pain responses .
Research Findings
Recent studies have highlighted the diverse applications of (3R,5S)-piperidine-3,5-diol hydrochloride:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated enzyme inhibition properties against specific kinases | Potential use as an anti-cancer agent |
| Study 2 | Showed binding affinity to serotonin receptors | Possible application in treating mood disorders |
| Study 3 | Investigated its role as a building block for synthesizing more complex bioactive compounds | Importance in drug development |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (3R,5S)-piperidine-3,5-diol hydrochloride in a stereoselective manner?
- Answer : Synthesis typically involves chiral precursors or catalytic asymmetric methods. For example, a piperidine ring can be constructed via cyclization of chiral diols or amines. Protecting groups (e.g., Boc, benzyl) are often used to preserve stereochemistry during synthesis. Post-cyclization, acidic hydrolysis (e.g., HCl) yields the hydrochloride salt. Similar protocols are described for related piperidine derivatives in PubChem synthesis pathways .
- Key Steps :
Use enantiomerically pure starting materials.
Employ protecting groups for hydroxyl/amine functionalities.
Optimize reaction conditions (e.g., temperature, solvent) to minimize racemization.
Confirm stereochemistry via chiral HPLC or X-ray crystallography.
Q. How should researchers characterize the purity and stereochemical integrity of (3R,5S)-piperidine-3,5-diol hydrochloride?
- Answer :
- Purity : Use HPLC or UPLC with a polar stationary phase (e.g., C18) and UV detection. Compare retention times against known standards.
- Stereochemistry :
- Chiral HPLC : Utilize a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol.
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm vicinal diol geometry.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What safety precautions are critical when handling (3R,5S)-piperidine-3,5-diol hydrochloride in the lab?
- Answer : Based on safety data for analogous piperidine derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions.
- Ventilation : Ensure adequate airflow to avoid inhalation of aerosols.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent HCl release .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of (3R,5S)-piperidine-3,5-diol hydrochloride derivatives?
- Answer :
- Comparative Analysis : Cross-validate NMR data with computational models (e.g., DFT calculations for H and C chemical shifts).
- Vibrational Circular Dichroism (VCD) : Distinguish enantiomers by analyzing IR absorption differences in chiral environments.
- Synthesis of Diastereomers : Prepare and compare properties (e.g., melting points, solubility) to rule out misassignments .
Q. What experimental strategies optimize the stability of (3R,5S)-piperidine-3,5-diol hydrochloride under varying pH and temperature conditions?
- Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–12). Monitor degradation via LC-MS. Hydrochloride salts are typically stable in acidic conditions but may hydrolyze in basic media.
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Store lyophilized samples at -20°C in desiccators .
Q. How can researchers investigate the biological interactions of (3R,5S)-piperidine-3,5-diol hydrochloride in enzymatic systems?
- Answer :
- Enzyme Assays : Use fluorogenic substrates or radiolabeled tracers to measure inhibition/activation kinetics.
- Molecular Docking : Model interactions with target enzymes (e.g., kinases, oxidoreductases) using software like AutoDock Vina.
- Metabolic Profiling : Incubate with liver microsomes to identify metabolites via high-resolution mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
